molecular formula C22H15BrFNO4 B11067647 N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide

Cat. No.: B11067647
M. Wt: 456.3 g/mol
InChI Key: KDPHBNFOTDATMC-UHFFFAOYSA-N
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Description

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a benzodioxin ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide typically involves multiple steps:

  • Formation of the Benzodioxin Ring: : The initial step often involves the cyclization of appropriate precursors to form the 1,4-benzodioxin ring. This can be achieved through a condensation reaction between catechol and an appropriate dihalide under basic conditions.

  • Introduction of the Bromophenyl Group: : The bromophenyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the benzodioxin intermediate with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Attachment of the Fluorobenzamide Moiety: : The final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride to form the desired compound. This step typically requires the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols under appropriate conditions using reducing agents like lithium aluminum hydride.

  • Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide in methanol or potassium thiolate in DMF.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the material science industry, the compound’s unique electronic properties could be harnessed for the development of new materials, such as organic semiconductors or photovoltaic materials. Its ability to undergo various chemical reactions also makes it a versatile intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and fluorobenzamide groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide stands out due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with biological targets. The combination of these functional groups provides a unique profile that can be exploited in various applications, from drug development to material science.

Properties

Molecular Formula

C22H15BrFNO4

Molecular Weight

456.3 g/mol

IUPAC Name

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide

InChI

InChI=1S/C22H15BrFNO4/c23-14-7-5-13(6-8-14)21(26)16-11-19-20(29-10-9-28-19)12-18(16)25-22(27)15-3-1-2-4-17(15)24/h1-8,11-12H,9-10H2,(H,25,27)

InChI Key

KDPHBNFOTDATMC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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